Ambamustine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambamustine is a bifunctional alkylating agent known for its antitumor properties. It primarily exerts its effects through alkylation and interstrand cross-linkage of DNA, which disrupts the replication and transcription processes in cancer cells . This compound was initially developed by a collaboration between Mundipharma and Proter, and it has been investigated for its potential in treating non-Hodgkin’s lymphoma and small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ambamustine is synthesized through a series of chemical reactions involving the introduction of alkylating groups to a phenylalanine derivative. The synthetic route typically involves the following steps:
Alkylation: Introduction of dichloroethyl groups to the phenylalanine derivative.
Fluorination: Addition of a fluorine atom to enhance the compound’s stability and efficacy.
Purification: The final product is purified through crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ambamustine undergoes several types of chemical reactions, including:
Alkylation: The primary mechanism by which this compound exerts its antitumor effects.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Alkylation: Reagents such as dichloroethane and fluorine sources are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include alkylated DNA adducts, oxidized or reduced derivatives of this compound, and substituted analogs with modified functional groups .
Scientific Research Applications
Mechanism of Action
Ambamustine exerts its effects primarily through alkylation and interstrand cross-linkage of DNA. This process involves the formation of covalent bonds between the alkyl groups of this compound and the nucleophilic sites on DNA bases. The resulting cross-links prevent the separation of DNA strands, thereby inhibiting replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include guanine and adenine bases in DNA .
Comparison with Similar Compounds
Ambamustine is unique among alkylating agents due to its bifunctional nature, which allows it to form cross-links between DNA strands. Similar compounds include:
Cyclophosphamide: Another alkylating agent used in cancer therapy, but with a different mechanism of activation and toxicity profile.
Melphalan: An alkylating agent with a similar mechanism of action but different pharmacokinetics and clinical applications.
Chlorambucil: A related compound with a simpler structure and different therapeutic uses.
This compound’s uniqueness lies in its specific structure, which allows for efficient DNA cross-linking and its potential for reduced side effects compared to other alkylating agents .
Properties
CAS No. |
85754-59-2 |
---|---|
Molecular Formula |
C29H39Cl2FN4O4S |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)/t24-,25-,26-/m0/s1 |
InChI Key |
XPGDODOEEWLHOI-GSDHBNRESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N |
SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester 3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester ambamustine PTT 119 PTT-119 PTT.119 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.